(4-Ethoxyphenyl)hydrazine hydrochloride

Catalog No.
S731646
CAS No.
76014-10-3
M.F
C8H13ClN2O
M. Wt
188.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Ethoxyphenyl)hydrazine hydrochloride

CAS Number

76014-10-3

Product Name

(4-Ethoxyphenyl)hydrazine hydrochloride

IUPAC Name

(4-ethoxyphenyl)hydrazine;hydrochloride

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

InChI

InChI=1S/C8H12N2O.ClH/c1-2-11-8-5-3-7(10-9)4-6-8;/h3-6,10H,2,9H2,1H3;1H

InChI Key

RROBGBQPYPYDFT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NN.Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NN.Cl

Potential Antitumor Activity:

One study suggests that the compound may exhibit antitumor activity against lung and breast cancer cell lines. The proposed mechanism of action involves causing DNA damage and inhibiting the synthesis of RNA, proteins, and lipids in cancer cells. Additionally, it might stimulate the production of reactive oxygen species (ROS), which can further contribute to its potential antitumor effects. However, further research is needed to validate these findings and assess the compound's safety and efficacy in vivo. [Source: Biosynth - 4-Methoxyphenyl hydrazine HCl ]

(4-Ethoxyphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H12ClN2OC_8H_{12}ClN_2O and a CAS number of 39943-51-6. This compound features an ethoxy group attached to a phenylhydrazine structure, making it a derivative of hydrazine. It appears as a crystalline solid and is classified as an irritant. Its unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and organic synthesis.

Typical of hydrazine derivatives:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Diazotization: Under acidic conditions, it can undergo diazotization, leading to the formation of diazonium salts, which are important in azo dye synthesis.
  • Reduction Reactions: The hydrazine moiety can be reduced to form amines or other nitrogen-containing compounds.

These reactions highlight its versatility as a reagent in organic chemistry.

The synthesis of (4-Ethoxyphenyl)hydrazine hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hydrazine hydrate or its hydrochloride salt.
  • Condensation Reaction: The aldehyde reacts with hydrazine under acidic or neutral conditions to form the corresponding hydrazone.
  • Hydrochloride Formation: The product is then treated with hydrochloric acid to yield the hydrochloride salt form.

This method provides a straightforward approach to synthesizing (4-Ethoxyphenyl)hydrazine hydrochloride with moderate yields.

(4-Ethoxyphenyl)hydrazine hydrochloride has several applications, including:

  • Organic Synthesis: It serves as a reagent for synthesizing various organic compounds, particularly in the formation of hydrazones and diazonium salts.
  • Pharmaceutical Research: Its derivatives may be explored for their potential therapeutic effects against bacterial infections or cancer.
  • Analytical Chemistry: It can be used as a standard in analytical methods for detecting carbonyl compounds through hydrazone formation.

These applications underscore its significance in both academic research and industrial processes.

Interaction studies involving (4-Ethoxyphenyl)hydrazine hydrochloride focus on its reactivity with biological molecules and other chemicals. For example:

  • Protein Interactions: As a potential drug candidate, understanding how it interacts with proteins can provide insights into its mechanism of action and therapeutic potential.
  • Reactivity with Nucleophiles: Its ability to react with nucleophiles such as amines or alcohols can be studied to explore new synthetic pathways or modifications.

Such studies are crucial for assessing the safety and efficacy of this compound in various applications.

(4-Ethoxyphenyl)hydrazine hydrochloride shares structural similarities with several other compounds, particularly those containing hydrazine functional groups. Here are some comparable compounds:

Compound NameMolecular FormulaCAS NumberUnique Features
4-Methoxyphenylhydrazine HydrochlorideC8H10ClN2OC_8H_{10}ClN_2O19501-58-7Contains a methoxy group instead of an ethoxy group
PhenylhydrazineC6H8N2C_6H_{8}N_{2}100-63-0A simpler structure without substituents on the phenyl ring
4-Chlorophenylhydrazine HydrochlorideC7H8ClN2C_7H_{8}ClN_{2}1485-80-9Contains a chlorine substituent on the phenyl ring

Uniqueness

The uniqueness of (4-Ethoxyphenyl)hydrazine hydrochloride lies in its ethoxy substituent, which may influence its solubility, reactivity, and biological activity compared to other hydrazines. This distinctive feature could enhance its utility in specific synthetic pathways or therapeutic contexts.

Dates

Modify: 2023-08-15

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